molecular formula C18H27NO6 B2632720 N-[2-(4-tert-butylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide CAS No. 1093406-68-8

N-[2-(4-tert-butylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Cat. No.: B2632720
CAS No.: 1093406-68-8
M. Wt: 353.415
InChI Key: PVZNOMYOMQFDQC-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a complex organic compound with a unique structure that includes a tert-butylphenoxy group, multiple hydroxyl groups, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide typically involves multiple steps, starting with the preparation of the oxan-3-yl core. This core can be synthesized through a series of reactions including hydroxylation and protection/deprotection steps to introduce the hydroxyl groups at the desired positions. The tert-butylphenoxy group is then introduced via an etherification reaction, followed by the acetamide group through an acylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-tert-butylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The tert-butylphenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the acetamide group can produce primary amines.

Scientific Research Applications

N-[2-(4-tert-butylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[2-(4-tert-butylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to form specific interactions with these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-tert-butylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide: shares similarities with other compounds that have a phenoxy group and multiple hydroxyl groups.

    This compound: can be compared to compounds like phenoxyacetic acid derivatives and other acetamide-containing molecules.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which allows for unique interactions and applications. Its tert-butylphenoxy group provides steric hindrance, while the multiple hydroxyl groups offer sites for further chemical modification.

Properties

IUPAC Name

N-[2-(4-tert-butylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO6/c1-10(21)19-14-16(23)15(22)13(9-20)25-17(14)24-12-7-5-11(6-8-12)18(2,3)4/h5-8,13-17,20,22-23H,9H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZNOMYOMQFDQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)C(C)(C)C)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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